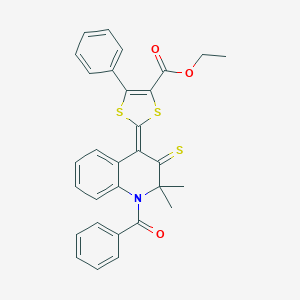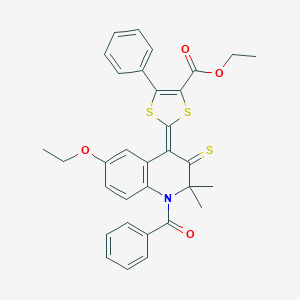![molecular formula C25H23BrN4 B402988 6-Bromo-2-[4-(2-methylphenyl)piperazin-1-yl]-4-phenylquinazoline CAS No. 330676-78-3](/img/structure/B402988.png)
6-Bromo-2-[4-(2-methylphenyl)piperazin-1-yl]-4-phenylquinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-2-[4-(2-methylphenyl)piperazin-1-yl]-4-phenylquinazoline is a complex organic compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a bromine atom, a piperazine ring substituted with a 2-methylphenyl group, and a phenyl group, making it a molecule of interest for various chemical and biological studies.
作用機序
Target of Action
Similar compounds have been evaluated for their inhibitory activity against egfr and her2 . These proteins play crucial roles in cell signaling pathways that regulate cell growth and survival.
Mode of Action
Based on its structural similarity to other quinazoline derivatives, it may interact with its targets (like egfr and her2) and inhibit their activity . This inhibition could lead to changes in the cell signaling pathways, potentially leading to the suppression of cell growth and proliferation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-[4-(2-methylphenyl)piperazin-1-yl]-4-phenylquinazoline typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as 2-aminobenzonitrile with formamide under acidic conditions.
Piperazine Substitution: The piperazine ring is introduced by reacting the brominated quinazoline with 1-(2-methylphenyl)piperazine under basic conditions, often using potassium carbonate as a base in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the quinazoline core or the bromine substituent, using reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon (Pd/C) in solvents like tetrahydrofuran (THF).
Substitution: Amines, thiols, in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of N-oxides or sulfoxides.
Reduction: Dehalogenated products or reduced quinazoline derivatives.
Substitution: Various substituted quinazolines depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, 6-Bromo-2-[4-(2-methylphenyl)piperazin-1-yl]-4-phenylquinazoline is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is studied for its potential pharmacological activities. Quinazoline derivatives are known for their anticancer, anti-inflammatory, and antimicrobial properties. This specific compound could be investigated for its ability to interact with various biological targets, such as enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of complex industrial chemicals.
類似化合物との比較
Similar Compounds
4-Phenylquinazoline: Lacks the bromine and piperazine substituents, making it less complex but also less versatile in terms of chemical reactivity.
6-Bromoquinazoline: Similar in having the bromine atom but lacks the piperazine and phenyl groups, which limits its biological activity.
2-[4-(2-Methylphenyl)piperazin-1-yl]quinazoline: Similar but lacks the bromine atom, which might affect its reactivity and biological properties.
Uniqueness
6-Bromo-2-[4-(2-methylphenyl)piperazin-1-yl]-4-phenylquinazoline is unique due to its combination of a bromine atom, a piperazine ring with a 2-methylphenyl group, and a phenyl group. This combination provides a unique set of chemical properties and potential biological activities, making it a valuable compound for research and development in various fields.
特性
IUPAC Name |
6-bromo-2-[4-(2-methylphenyl)piperazin-1-yl]-4-phenylquinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23BrN4/c1-18-7-5-6-10-23(18)29-13-15-30(16-14-29)25-27-22-12-11-20(26)17-21(22)24(28-25)19-8-3-2-4-9-19/h2-12,17H,13-16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDGCBHEAMLCLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23BrN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3,4-dichlorophenyl)-8-methoxy-4,4-dimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione](/img/structure/B402909.png)
![3-(3-bromophenyl)-5-(4-fluorophenyl)-4,6-dioxohexahydrospiro(1H-furo[3,4-c]pyrrole-1,2'-[1,3]-dioxoindane)](/img/structure/B402911.png)
![2-(3,4-dichlorophenyl)-8-ethoxy-4,4-dimethyl-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B402912.png)
![4-(morpholin-4-yl)-6-[(2E)-2-(naphthalen-2-ylmethylidene)hydrazinyl]-N-phenyl-1,3,5-triazin-2-amine](/img/structure/B402913.png)
![4-(Benzyloxy)-3-ethoxybenzaldehyde [4-anilino-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B402914.png)
![3-{4-nitrophenyl}-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-4,5-dione 4-[(2,4-dichlorophenyl)hydrazone]](/img/structure/B402919.png)
![2-[(2E)-2-[(4-METHOXY-3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE](/img/structure/B402920.png)
![(4E)-4-[2-(3-BROMO-4-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-3-(4-NITROPHENYL)-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B402921.png)
![3-(Benzyloxy)benzaldehyde [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B402922.png)


